Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H14ClF2NO3 and a molecular weight of 269.67 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a piperidine ring substituted with ethyl, chloro, and difluoroacetyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro and Difluoroacetyl Groups: The chloro and difluoroacetyl groups are introduced via electrophilic substitution reactions using reagents such as chloroacetyl chloride and difluoroacetic acid.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and difluoroacetyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the chloro or difluoroacetyl groups are replaced by other functional groups .
Scientific Research Applications
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-chloroacetyl)-4-piperidinecarboxylate
- Ethyl 1-(2,2-difluoroacetyl)-4-piperidinecarboxylate
- Ethyl 1-(2-bromo-2,2-difluoroacetyl)-4-piperidinecarboxylate
Uniqueness
Ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate is unique due to the presence of both chloro and difluoroacetyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its versatility in various chemical reactions and research applications .
Properties
IUPAC Name |
ethyl 1-(2-chloro-2,2-difluoroacetyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF2NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIIHIZFWNXJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(F)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180209 |
Source
|
Record name | Ethyl 1-(2-chloro-2,2-difluoroacetyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454473-81-5 |
Source
|
Record name | Ethyl 1-(2-chloro-2,2-difluoroacetyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454473-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2-chloro-2,2-difluoroacetyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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